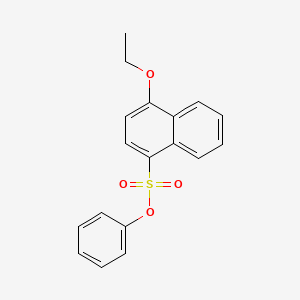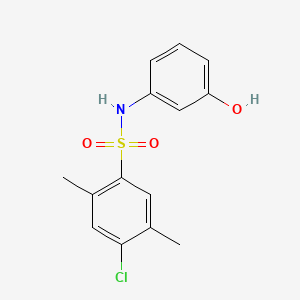
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C12H10ClNO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 3-aminophenol. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial or antifungal agent due to its sulfonamide moiety.
Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is used as a tool compound to study enzyme inhibition and protein interactions.
Industrial Applications: It can be used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In medicinal chemistry, sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other proteins and enzymes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(3-hydroxyphenyl)benzenesulfonamide
- N-(3-chloro-4-hydroxyphenyl)acetamide
- 2-chloro-N-(4-hydroxyphenyl)acetamide
Uniqueness
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of both the chloro and hydroxy groups on the aromatic ring, as well as the dimethyl substitution. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C14H14ClNO3S |
|---|---|
Molecular Weight |
311.78 |
IUPAC Name |
4-chloro-N-(3-hydroxyphenyl)-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO3S/c1-9-7-14(10(2)6-13(9)15)20(18,19)16-11-4-3-5-12(17)8-11/h3-8,16-17H,1-2H3 |
InChI Key |
NMARBJRDEZHITO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)C)S(=O)(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


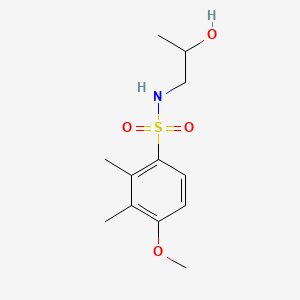
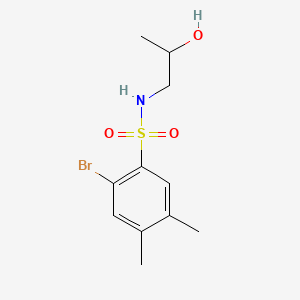
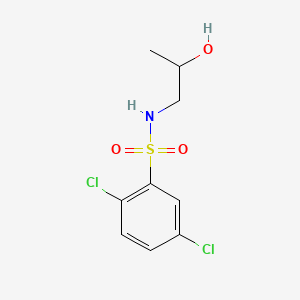
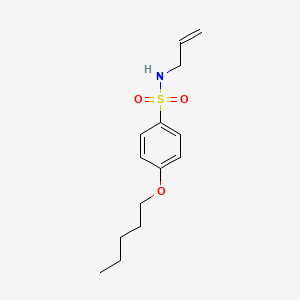

![1-[(2,5-Dibromophenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B1185612.png)
